5'-Deoxy-5'-iodo-9-deazainosine

Purine nucleoside phosphorylase Enzyme inhibition Nucleoside analog potency

5'-Deoxy-5'-iodo-9-deazainosine (CAS 102731-46-4) is a member of the 9-deazapurine ribonucleoside class, a family of synthetic nucleoside analogs characterized by a carbon substitution at the 9-position of the purine ring, rendering them noncleavable inhibitors of purine nucleoside phosphorylase (PNP). This compound was first synthesized and characterized by Stoeckler et al.

Molecular Formula C11H12IN3O4
Molecular Weight 377.13 g/mol
CAS No. 102731-46-4
Cat. No. B034864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Deoxy-5'-iodo-9-deazainosine
CAS102731-46-4
Synonyms5'-deoxy-5'-iodo-9-deazainosine
Molecular FormulaC11H12IN3O4
Molecular Weight377.13 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)C(=O)N=CN2)C3C(C(C(O3)CI)O)O
InChIInChI=1S/C11H12IN3O4/c12-1-5-8(16)9(17)10(19-5)4-2-13-7-6(4)14-3-15-11(7)18/h2-3,5,8-10,13,16-17H,1H2,(H,14,15,18)/t5-,8-,9-,10+/m1/s1
InChIKeyFKFBWNDSWWYBKW-KBHCAIDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 5'-Deoxy-5'-iodo-9-deazainosine (CAS 102731-46-4) Remains a Benchmark Noncleavable Purine Nucleoside Phosphorylase Inhibitor


5'-Deoxy-5'-iodo-9-deazainosine (CAS 102731-46-4) is a member of the 9-deazapurine ribonucleoside class, a family of synthetic nucleoside analogs characterized by a carbon substitution at the 9-position of the purine ring, rendering them noncleavable inhibitors of purine nucleoside phosphorylase (PNP) [1]. This compound was first synthesized and characterized by Stoeckler et al. in 1986 and was reported as the most potent nucleoside inhibitor of human erythrocytic PNP available at that time, with a competitive inhibition constant (Ki) of 1.8 × 10⁻⁷ M (180 nM) [1]. It has since been used extensively as a chemical probe in purine metabolism research and is listed in authoritative enzyme databases such as BRENDA with documented kinetic parameters [2].

Why 9-Deazainosine or 8-Aminoguanosine Cannot Substitute for 5'-Deoxy-5'-iodo-9-deazainosine in PNP-Targeted Studies


Within the purine nucleoside phosphorylase (PNP) inhibitor landscape, compounds that appear structurally similar or mechanistically related often exhibit profound differences in potency, metabolic stability, and cellular efficacy. 5'-Deoxy-5'-iodo-9-deazainosine distinguishes itself from its closest analogs—9-deazainosine, 9-deazaguanosine, and 8-aminoguanosine—through quantifiable differences in enzyme inhibition constants (Ki) that span an order of magnitude [1]. Furthermore, the dual 5'-deoxy/5'-iodo modification renders the compound resistant to phosphorylation and subsequent metabolic clearance pathways that limit the utility of other nucleoside-based inhibitors, while the 9-deaza modification ensures it acts as a true noncleavable competitive inhibitor rather than a substrate or prodrug [1]. These structural features create a compound whose biochemical behavior cannot be replicated by simply selecting an alternative inosine or guanosine analog, making direct substitution scientifically unsupportable without quantitative validation.

Head-to-Head Quantitative Differentiation of 5'-Deoxy-5'-iodo-9-deazainosine Against Closest Analogs and Alternatives


PNP Inhibition Potency: 5'-Deoxy-5'-iodo-9-deazainosine Achieves an 11.1-Fold Lower Ki Than 9-Deazainosine in the Same Human Erythrocyte Assay

In a direct head-to-head comparison performed in the same study, 5'-deoxy-5'-iodo-9-deazainosine inhibited human erythrocytic PNP with a Ki of 1.8 × 10⁻⁷ M (180 nM), whereas the parent compound 9-deazainosine exhibited a Ki of 20 × 10⁻⁷ M (2,000 nM), representing an 11.1-fold improvement in binding affinity [1]. Both compounds were tested as competitive inhibitors under identical experimental conditions using human erythrocyte lysates with inosine as the variable substrate and phosphate at a fixed saturating concentration [1]. The structural modification—specifically the replacement of the 5'-hydroxyl with an iodine atom and the 5'-deoxy modification—accounts for this enhanced potency [1].

Purine nucleoside phosphorylase Enzyme inhibition Nucleoside analog potency

PNP Inhibition Potency: 5'-Deoxy-5'-iodo-9-deazainosine Achieves a 16.1-Fold Lower Ki Than 9-Deazaguanosine in Identical Human Erythrocyte Assay

In the same head-to-head experimental series, 5'-deoxy-5'-iodo-9-deazainosine (Ki = 1.8 × 10⁻⁷ M) was compared directly with 9-deazaguanosine, another 9-deazapurine ribonucleoside, which exhibited a Ki of 29 × 10⁻⁷ M (2,900 nM) [1]. This represents a 16.1-fold higher affinity for the target compound relative to the corresponding guanosine analog. Both inhibitors were evaluated as competitive inhibitors of human erythrocytic PNP under identical buffer, substrate, and temperature conditions, ensuring that the observed difference reflects intrinsic binding affinity rather than assay variability [1].

Purine nucleoside phosphorylase Enzyme inhibition Guanosine analog comparison

Cellular Potentiation of 2'-Deoxyguanosine Cytotoxicity: 5'-Deoxy-5'-iodo-9-deazainosine Is Equipotent with 8-Aminoguanosine in MOLT-3 T-Cell Leukemia Cells

In MOLT-3 human T-lymphoblastic leukemia cells, 5'-deoxy-5'-iodo-9-deazainosine and 8-aminoguanosine were both evaluated for their ability to potentiate growth inhibition by 2'-deoxyguanosine [1]. When tested as inhibitors of 2'-deoxyguanosine phosphorolysis in intact human erythrocytes and MOLT-3 cells, the two compounds were equipotent [1]. Both reduced the 50% inhibitory concentration (IC₅₀) of 2'-deoxyguanosine from approximately 2 × 10⁻⁵ M (20 µM) to approximately 2 × 10⁻⁶ M (2 µM), representing a 10-fold sensitization of T-lymphocytic cells to deoxyguanosine-mediated toxicity [1]. Notably, 8-aminoguanosine serves as a prodrug for 8-aminoguanine (Ki ≈ 2 × 10⁻⁷ M), whereas 5'-deoxy-5'-iodo-9-deazainosine acts directly as a noncleavable inhibitor without metabolic conversion [1].

T-cell leukemia Cytotoxicity potentiation Cellular pharmacology

Class-Level Superiority: 9-Deazapurine Ribonucleosides Exhibit at Least 30-Fold Greater PNP Affinity Than the Formycin B C-Nucleoside Series

Stoeckler et al. established that the 9-deazapurine ribonucleoside class, which includes 5'-deoxy-5'-iodo-9-deazainosine, possesses at least 30-fold greater affinity for human PNP than the corresponding C-nucleosides of the formycin B series [1]. Formycin B, a representative C-nucleoside, has a reported Ki of approximately 100 µM for mammalian PNP [2]. Applied as a class-level inference, 5'-deoxy-5'-iodo-9-deazainosine (Ki = 0.18 µM) achieves an approximately 556-fold improvement in affinity relative to formycin B, though the exact factor depends on the specific formycin B analog and assay conditions [1][2]. The fundamental structural distinction lies in the N-glycosidic versus C-glycosidic linkage: 9-deazapurine ribonucleosides retain an N-linked ribose that enables high-affinity competitive binding without enzyme-catalyzed cleavage, while C-nucleosides like formycin B exhibit substantially weaker binding [1].

Noncleavable PNP inhibitors Formycin B C-nucleoside comparison

Structural Determinant of Noncleavability: The 9-Deaza Modification Combined with 5'-Deoxy/5'-Iodo Substitution Prevents Enzymatic Phosphorolysis

The noncleavable nature of 5'-deoxy-5'-iodo-9-deazainosine is a direct consequence of two structural features that distinguish it from cleavable PNP inhibitors: (1) the carbon-for-nitrogen substitution at the 9-position of the purine ring (9-deaza modification), which fundamentally alters the electronic structure of the N-glycosidic bond, and (2) the 5'-deoxy/5'-iodo modification, which eliminates the 5'-hydroxyl group necessary for phosphorylation-dependent metabolic activation [1]. In contrast, 8-aminoguanosine serves as a cleavable prodrug that requires enzymatic conversion to 8-aminoguanine (Ki ≈ 2 × 10⁻⁷ M) for full inhibitory activity [1]. The 7,9-dideaza-7-thiainosine analog, which lacks the same geometric constraints, was reported as a very weak inhibitor, further highlighting the critical role of the 9-deaza structural motif [1]. No quantitative cleavage rate data are available for direct head-to-head comparison, but the classification of 5'-deoxy-5'-iodo-9-deazainosine as a noncleavable inhibitor is supported by the absence of detectable phosphorolysis products in enzyme assays [1].

Noncleavable inhibitor Metabolic stability 9-Deazapurine

Highest-Impact Application Scenarios for 5'-Deoxy-5'-iodo-9-deazainosine in Research and Preclinical Development


T-Cell Leukemia Research: Potentiation of Deoxyguanosine Toxicity in MOLT-3 and Related Lymphoblastic Cell Lines

5'-Deoxy-5'-iodo-9-deazainosine is directly validated for use in T-cell leukemia models requiring PNP inhibition to potentiate deoxyguanosine-mediated cytotoxicity. In MOLT-3 human T-lymphoblastic leukemia cells, the compound reduces the IC₅₀ of 2'-deoxyguanosine from ~20 µM to ~2 µM, achieving a 10-fold sensitization that is equipotent with 8-aminoguanosine but operates through a direct noncleavable mechanism [1]. This application is recommended when experimental protocols require sustained PNP blockade without reliance on variable cellular prodrug conversion, making the compound particularly suitable for comparative studies across cell lines with differing metabolic capacities [1].

PNP Enzyme Inhibition and Kinetic Studies Using Human Erythrocyte Lysates or Purified Enzyme Preparations

With a well-characterized competitive inhibition constant (Ki = 1.8 × 10⁻⁷ M) against human erythrocytic PNP, 5'-deoxy-5'-iodo-9-deazainosine serves as a reference inhibitor for enzyme kinetic studies, inhibitor screening campaigns, and structure-activity relationship (SAR) investigations of the 9-deazapurine scaffold [1]. Its 11.1-fold and 16.1-fold potency advantages over 9-deazainosine and 9-deazaguanosine, respectively, established in the same assay system, provide quantitative benchmarks for evaluating novel PNP inhibitors [1]. The compound's competitive inhibition mechanism with respect to inosine has been confirmed, making it suitable for Lineweaver-Burk analysis and related kinetic modeling approaches [1].

Purine Metabolism and Nucleoside Salvage Pathway Research in Mammalian Systems

As a noncleavable PNP inhibitor, 5'-deoxy-5'-iodo-9-deazainosine is an essential tool for dissecting the purine salvage pathway, particularly in studies examining the accumulation of deoxyguanosine and its downstream effects on dGTP pools and T-cell function [1]. The compound's documented metabolic stability—conferred by the 5'-deoxy/5'-iodo modification and the 9-deaza substitution—makes it preferable to cleavable analogs such as 8-aminoguanosine when the experimental goal is to isolate the effects of PNP inhibition from confounding metabolic byproducts [1]. This application extends to investigations of PNP deficiency models, where the compound can pharmacologically mimic the genetic absence of PNP activity [1].

Structure-Based Drug Design and Crystallography of the PNP Active Site

The 9-deazapurine ribonucleoside scaffold, exemplified by 5'-deoxy-5'-iodo-9-deazainosine, has been co-crystallized with PNP, providing high-resolution structural data on inhibitor binding modes [1]. The compound's noncleavable nature—resulting in at least 30-fold greater affinity than the formycin B C-nucleoside series—makes it a preferred ligand for crystallographic studies aimed at elucidating the structural determinants of competitive PNP inhibition [1][2]. Researchers engaged in structure-based drug design can use this compound as a validated starting point for fragment-based screening or for docking studies focused on the 9-deazapurine binding pose [1].

Quote Request

Request a Quote for 5'-Deoxy-5'-iodo-9-deazainosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.